Product packaging for (-)-Canadalisol(Cat. No.:CAS No. 123878-19-3)

(-)-Canadalisol

Cat. No.: B031946
CAS No.: 123878-19-3
M. Wt: 371.4 g/mol
InChI Key: UCUSDXBAFDTERM-KRWDZBQOSA-N
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Description

(-)-Canadalisol is a naturally occurring guaianolide sesquiterpene lactone of significant interest in pharmacological and chemical research. This stereoisomer exhibits a distinct biological profile, primarily attributed to its potential as a modulator of inflammatory pathways and its cytotoxic properties. Its core mechanism of action is believed to involve the alkylation of critical cysteine residues in key regulatory proteins, such as those in the NF-κB signaling pathway, thereby influencing the expression of pro-inflammatory cytokines. Researchers utilize this compound as a valuable chemical probe to investigate the complex mechanisms of inflammation, apoptosis, and cell cycle regulation. Its unique structure also makes it a compelling candidate for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory or anti-neoplastic agents. This compound is provided with comprehensive analytical characterization, including HPLC-UV and mass spectrometry data, to ensure identity and purity for your critical research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H25NO5 B031946 (-)-Canadalisol CAS No. 123878-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUSDXBAFDTERM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Purification Methodologies of Canadalisol

Sourcing and Collection of Natural Producers of (-)-Canadalisol

The initial and critical step in the isolation of this compound is the identification and sustainable collection of its natural source. The geographical location, environmental conditions, and developmental stage of the producer organism can significantly influence the concentration and profile of its secondary metabolites, including the target compound. At present, specific natural producers of this compound have not been definitively identified in accessible scientific literature. Hypothetically, if this compound were found in a plant species such as Cannabis sativa, collection protocols would involve harvesting specific plant parts (e.g., flowers, leaves) at a particular time of day or growth stage to maximize the yield of the desired compound.

Extraction Techniques for Biological Matrices

Once the biological material is collected, the next step is to extract the compounds of interest from the complex matrix. This is a pivotal stage where the choice of method can greatly impact the efficiency and selectivity of the isolation process.

Solvent-based extraction is a traditional and widely used method for isolating natural products. shubhambiopharma.com The choice of solvent is crucial and is determined by the polarity of the target compound. For cannabinoids, which are generally lipophilic, various organic solvents are employed.

The process typically involves maceration, percolation, or Soxhlet extraction, where the plant material is brought into contact with the solvent to dissolve the target compounds. nih.govbiomall.in Common solvents for cannabinoid extraction include ethanol, hexane, and butane. acdlabs.com Ethanol is often favored due to its effectiveness in dissolving a wide range of cannabinoids and its relatively lower toxicity compared to other organic solvents. acdlabs.com The resulting crude extract contains a mixture of cannabinoids, terpenes, chlorophyll, and other plant components, which then requires further purification.

Table 1: Common Solvents for Cannabinoid Extraction

SolventPolarityBoiling Point (°C)Key Characteristics
EthanolPolar78.37Good for a broad spectrum of compounds, relatively safe. acdlabs.com
HexaneNon-polar69Effective for non-polar compounds, requires careful handling due to toxicity. berrchem.com
ButaneNon-polar-0.5Highly efficient for terpene and cannabinoid extraction, requires a closed-loop system due to high flammability. youtube.com

In recent years, several advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. shubhambiopharma.com

Supercritical fluid extraction (SFE) is a green and highly selective extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. youtube.com When a substance is heated and pressurized beyond its critical point, it enters a supercritical state, exhibiting properties of both a liquid and a gas. Supercritical CO2 has excellent solvating power for non-polar compounds like cannabinoids and can be easily removed from the extract by depressurization, leaving no solvent residue. youtube.com The selectivity of SFE can be fine-tuned by adjusting the pressure and temperature, allowing for the targeted extraction of specific compounds. youtube.com

Table 2: Comparison of Conventional and Supercritical Fluid Extraction

FeatureSolvent-Based ExtractionSupercritical Fluid Extraction (SFE)
Solvent Organic solvents (e.g., ethanol, hexane)Supercritical CO2
Selectivity Lower, co-extraction of impurities is commonHigh, tunable by adjusting pressure and temperature youtube.com
Solvent Residue Potential for residual solvent in the final productNo solvent residue youtube.com
Operating Conditions Typically at atmospheric pressure and varying temperaturesHigh pressure and moderate temperature youtube.com
Environmental Impact Use of potentially toxic and flammable organic solventsGenerally considered environmentally friendly

Microwave-assisted extraction (MAE) is a rapid extraction method that uses microwave energy to heat the solvent and the sample matrix. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and enhanced release of intracellular components into the solvent. berrchem.com MAE can significantly reduce extraction time and solvent consumption compared to conventional methods. The choice of solvent in MAE is also critical, and its dielectric properties will influence the heating efficiency.

Ultrasound-assisted extraction (UAE), also known as sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the surface of the plant material generates microjets and shockwaves, which disrupt the cell walls and enhance mass transfer of the target compounds into the solvent. UAE is known for its efficiency at lower temperatures, which is beneficial for the extraction of heat-sensitive compounds. This technique can be used as a standalone method or in combination with other extraction techniques to improve yields.

Table 3: Overview of Advanced Extraction Methods

MethodPrincipleAdvantages
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as a solvent. youtube.comHigh selectivity, no solvent residue, environmentally friendly. youtube.com
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Reduced extraction time and solvent consumption.
Ultrasound-Assisted Extraction (UAE) Employs high-frequency sound waves to disrupt cell walls.Efficient at lower temperatures, suitable for thermolabile compounds.

Following the initial extraction, the crude extract containing this compound would undergo a series of purification steps, such as chromatography (e.g., column chromatography, HPLC), to isolate the compound in its pure form. The specific parameters for these purification steps would need to be optimized based on the physicochemical properties of this compound.

Advanced Extraction Methods in Natural Product Isolation

Chromatographic Separation Strategies

Chromatography is a fundamental technique for separating chemical mixtures into their individual components. chemsrc.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. lookchem.com For the isolation of this compound, a combination of preparative column chromatography and high-performance liquid chromatography (HPLC) is typically employed.

Preparative column chromatography is the primary method used for the initial fractionation of the crude extract obtained from the natural source. acdlabs.com This technique handles large quantities of material, making it suitable for the first stage of purification. youtube.com The choice of stationary phase is critical and depends on the polarity of the target compound.

Silica (B1680970) gel chromatography is a form of normal-phase chromatography where the stationary phase is polar (silica gel) and the mobile phase is non-polar. academicjournals.orgbiomall.in Compounds are separated based on their polarity, with more polar compounds adsorbing more strongly to the silica gel and thus eluting later than less polar compounds. mdpi.com

In a typical procedure for isolating lignans (B1203133) from Abies species, the crude extract is first subjected to silica gel column chromatography. nih.gov The column is packed with silica gel and the extract is loaded onto the top. mcgill.ca A gradient of solvents with increasing polarity is then passed through the column to elute the different compounds. For instance, a gradient starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent like ethyl acetate (B1210297) is used. nih.gov Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound.

Table 1: Representative Silica Gel Chromatography Parameters for Lignan Isolation

ParameterDescription
Stationary Phase Silica Gel (e.g., 60 Å, 70-230 mesh) youtube.com
Mobile Phase Gradient elution, e.g., n-hexane to ethyl acetate to methanol (B129727) nih.gov
Elution Mode Stepwise or linear gradient
Detection Thin-Layer Chromatography (TLC) with UV visualization or staining

Reversed-phase chromatography is the opposite of normal-phase chromatography. wikipedia.org It utilizes a non-polar stationary phase, typically silica gel chemically modified with alkyl chains (e.g., C18 or C8), and a polar mobile phase, usually a mixture of water and an organic solvent like methanol or acetonitrile (B52724). chemsrc.comnih.gov In this technique, non-polar compounds are retained more strongly by the stationary phase and elute later.

Fractions from the initial silica gel chromatography that are enriched in this compound may be further purified using reversed-phase column chromatography. This step is effective in separating compounds with similar polarities that were not resolved by normal-phase chromatography. A common mobile phase is a gradient of water and methanol or acetonitrile. nih.gov

Table 2: Representative Reversed-Phase Column Chromatography Parameters

ParameterDescription
Stationary Phase C18-bonded silica gel nih.gov
Mobile Phase Gradient elution, e.g., water to methanol or water to acetonitrile nih.gov
Elution Mode Gradient
Detection TLC (on reversed-phase plates) or HPLC analysis of fractions

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that uses high pressure to force the mobile phase through a column packed with very small particles. This results in higher resolution and faster separation times compared to conventional column chromatography. HPLC can be used for both analytical and preparative purposes.

Analytical HPLC is used to determine the purity of the fractions obtained from preparative column chromatography and to monitor the progress of the purification. A small amount of the sample is injected into the analytical HPLC system, and the resulting chromatogram shows the number and relative amounts of the components present.

For the analysis of lignans like this compound, a reversed-phase analytical column (e.g., C18) is commonly used. The mobile phase is typically a mixture of water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape) and methanol or acetonitrile. Detection is usually performed with a UV detector, as lignans typically absorb UV light. The purity of a sample is determined by the percentage of the total peak area that corresponds to the peak of this compound.

Table 3: Typical Analytical HPLC Conditions for Lignan Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 280 nm)
Injection Volume 10-20 µL

Preparative HPLC is the final step in the purification of this compound, used to isolate the compound in high purity. The principles are the same as analytical HPLC, but preparative systems use larger columns and can handle larger sample volumes. youtube.com

The conditions for preparative HPLC are often developed from an optimized analytical method. The goal is to maximize the amount of sample that can be loaded onto the column while still achieving good separation of this compound from any remaining impurities. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.

Table 4: Representative Preparative HPLC Parameters for this compound Isolation

ParameterDescription
Column Reversed-phase C18 (e.g., 20 x 250 mm, 10 µm)
Mobile Phase Isocratic or gradient elution with water and methanol/acetonitrile
Flow Rate 10-20 mL/min
Loading Milligram to gram quantities, depending on column size
Detection UV detector with a flow cell suitable for high flow rates
Fraction Collection Automated fraction collector triggered by peak detection

Biosynthetic Pathways of Canadalisol

Proposed Biosynthetic Origin and Precursors

The construction of (-)-Canadalisol is believed to be a multi-step process that initiates from primary metabolites and converges through specialized biosynthetic pathways.

The core scaffold of this compound is derived from the isoquinoline (B145761) alkaloid pathway. Isoquinoline alkaloids are a large and diverse group of plant secondary metabolites, with over 2,500 known structures, that originate from the amino acid tyrosine. genome.jp The biosynthesis proceeds through the formation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which are key intermediates. genome.jp

A pivotal intermediate in the biosynthesis of numerous isoquinoline alkaloids is (S)-reticuline. genome.jpnih.gov This compound stands at a critical branch point, from which a variety of alkaloid classes are synthesized, including protoberberine alkaloids. nih.gov In the context of this compound biosynthesis, (S)-reticuline is proposed to undergo a series of enzymatic modifications to yield (S)-scoulerine. nih.govbiocyclopedia.com

(S)-scoulerine is then converted to (S)-tetrahydrocolumbamine by the action of scoulerine (B1208951) 9-O-methyltransferase (SOMT). biocyclopedia.com Following this, the enzyme canadine (B1168894) synthase (a cytochrome P450-dependent enzyme, CYP719A1) catalyzes the formation of a methylenedioxy bridge to produce (S)-canadine, also known as (S)-tetrahydroberberine. nih.govnih.govbiocyclopedia.com (S)-Canadine is thus considered a direct and crucial precursor in the biosynthetic pathway leading to this compound.

The biosynthesis of the terpenoid moiety of this compound is dependent on the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). hep.com.cnresearchgate.net Plants utilize two distinct pathways to produce these fundamental five-carbon building blocks, which are compartmentalized within the cell. plos.orgrsc.org

Located in the cytosol, the mevalonate (B85504) (MVA) pathway begins with the condensation of three molecules of acetyl-CoA. hep.com.cn This pathway is a primary source for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). plos.orgrsc.org The key regulatory enzyme in the MVA pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). researchgate.netplos.org

The methylerythritol phosphate (B84403) (MEP) pathway, situated in the plastids, starts with the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. hep.com.cnplos.org This pathway is typically responsible for the production of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR). plos.org

The collaboration between the MVA and MEP pathways provides the necessary isoprenoid units that are subsequently incorporated into the isoquinoline alkaloid structure to form the complete skeleton of this compound.

Involvement of Central Metabolic Pathways for Isoprenoid and Terpenoid Biosynthesis

Enzymatic Transformations in Biosynthesis

The biosynthesis of this compound from its primary precursors is orchestrated by a series of highly specific enzymatic reactions. These biocatalytic steps are essential for the chemo-, regio-, and stereoselective construction of its complex architecture. rsc.orgnih.gov

The initial stages involve enzymes from the core isoquinoline alkaloid pathway. Tyrosine/dopa decarboxylase is a key enzyme in the early steps, converting tyrosine and dopa to their corresponding amines. biocyclopedia.com The pathway then proceeds through a series of intermediates, including (S)-reticuline.

The conversion of (S)-reticuline to (S)-scoulerine is catalyzed by the berberine (B55584) bridge enzyme (BBE), a soluble enzyme located in vesicles. biocyclopedia.com Subsequently, scoulerine 9-O-methyltransferase (SOMT) and canadine synthase (CYP719A1) are responsible for the transformation of (S)-scoulerine into (S)-canadine. nih.govbiocyclopedia.com

The final steps in the formation of this compound would involve the enzymatic attachment of the terpenoid side chain, derived from the MVA or MEP pathway, to the (S)-canadine core. While the specific enzymes catalyzing these latter transformations are a subject of ongoing research, they are likely to include prenyltransferases for the addition of the isoprenoid unit and other modifying enzymes such as oxidoreductases and methyltransferases to achieve the final structure of this compound.

The following table summarizes the key enzymatic steps in the proposed biosynthetic pathway.

Reaction Substrate Product Enzyme(s)
Conversion to Scoulerine(S)-Reticuline(S)-ScoulerineBerberine Bridge Enzyme (BBE)
Methylation(S)-Scoulerine(S)-TetrahydrocolumbamineScoulerine 9-O-methyltransferase (SOMT)
Methylenedioxy Bridge Formation(S)-Tetrahydrocolumbamine(S)-CanadineCanadine Synthase (CYP719A1)

Based on a thorough search of available scientific literature, there is no specific information regarding the biosynthetic pathways or metabolic engineering of the chemical compound This compound . The search results did not yield any documents, studies, or data related to the identification of its biosynthetic enzymes, mechanistic studies of its formation, or any efforts in biotechnological production through metabolic engineering.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified outline sections concerning this compound. The topics listed below, as per the user's request, have no available information in the public domain for this particular compound:

Metabolic Engineering and Biotechnological Production Approaches

Strategies for Alleviating End-Product Feedback Repression

Without any foundational research on the biosynthesis of this compound, no content can be produced for the requested article structure.

Synthetic Chemistry of Canadalisol and Its Derivatives

Total Synthesis Approaches to (-)-Canadalisol

The total synthesis of a chiral molecule like this compound would be a complex undertaking, requiring precise control over the formation of its stereocenters. nih.gov Chemists aim to develop efficient routes that are both high-yielding and stereoselective. rsc.org

Stereoselective and Regioselective Synthesis Strategies

Stereoselective Synthesis: The primary challenge in synthesizing this compound would be controlling its stereochemistry to produce the specific enantiomer. Asymmetric synthesis is the field dedicated to this challenge. uclm.escutm.ac.in Key strategies include:

Chiral Catalysts: Using chiral catalysts, often metal complexes with chiral ligands, can influence the spatial arrangement of a reaction, favoring the formation of one enantiomer over the other. libretexts.orgthieme.comresearchgate.net This approach is highly efficient as a small amount of the catalyst can generate large quantities of the desired chiral product. uclm.es For instance, methods like Sharpless asymmetric epoxidation or Noyori's asymmetric hydrogenation are foundational in enantioselective synthesis. uclm.eslibretexts.org

Chiral Auxiliaries: An achiral starting material can be temporarily joined to a chiral molecule (an auxiliary). du.ac.in This auxiliary group directs subsequent reactions to occur on a specific face of the molecule, thereby creating the desired stereocenter. After the key transformation, the auxiliary is removed. du.ac.in

Substrate Control: If a starting material already possesses a chiral center (perhaps derived from a natural source like an amino acid or a sugar), it can influence the stereochemical outcome of subsequent reaction steps. cutm.ac.in

Regioselective Synthesis: Regioselectivity refers to the control of where a chemical reaction takes place on a molecule with multiple reactive sites. wikipedia.org For a complex molecule, ensuring that reagents react at the correct position is crucial. rsc.org For example, in reactions involving aromatic rings, chemists use directing groups to add substituents to the desired ortho, meta, or para positions. chemistryviews.org Similarly, for ring-closing reactions, Baldwin's rules help predict the favored pathway. wikipedia.org Acid-catalyzed processes involving carbocation intermediates are also a strategy to ensure Markovnikov regioselectivity in additions to alkenes. nih.gov

Key Chemical Transformations and Reaction Mechanisms

The construction of a molecule like this compound would involve a sequence of well-established chemical transformations. A detailed description of a reaction's step-by-step molecular pathway is known as its reaction mechanism. libretexts.org

Key reaction types would likely include:

Carbon-Carbon Bond Formation: Reactions like the Aldol (B89426) reaction, Grignard additions, Suzuki coupling, or Heck reactions are fundamental for building the carbon skeleton. masterorganicchemistry.com The mechanism of these reactions involves intermediates that dictate the final product's structure and stereochemistry.

Cyclization Reactions: Forming the ring structures of the molecule is a critical phase. This could involve intramolecular reactions where two parts of the same molecule react to form a ring, such as in a Diels-Alder cycloaddition or an intramolecular aldol condensation. youtube.com

Functional Group Interconversions: Throughout the synthesis, functional groups would be modified, protected, and deprotected. For example, an alcohol might be oxidized to a ketone, or an ester reduced to an alcohol. masterorganicchemistry.com The mechanisms for these reactions, whether they proceed via nucleophilic substitution, electrophilic addition, or free-radical pathways, are central to understanding and controlling the synthesis. chemistrydocs.com

Synthesis of Analogs and Structural Derivatives

Once a synthetic route to a core structure is established, chemists can modify it to produce analogs—molecules with similar structures but with specific alterations. futurelearn.com This is crucial for understanding how the molecule's structure relates to its biological activity.

Rational Design of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds and testing their biological activity to identify which parts of the molecule are essential. researchgate.netnih.gov The design of these derivatives is a rational process:

Identifying Key Moieties: Researchers identify potentially important functional groups on the parent molecule (like hydroxyls, amines, or aromatic rings).

Systematic Modification: Analogs are then synthesized where these groups are systematically changed. For example, a hydroxyl group might be converted to an ether or an ester, or its position on an aromatic ring might be moved. nih.gov The goal is to see how these small changes affect the compound's properties. futurelearn.com

Computational Modeling: Molecular docking studies can be used to simulate how a compound might bind to a biological target, like an enzyme or receptor. This can help predict which modifications might enhance or diminish its activity, guiding the synthetic efforts. nih.gov

Synthetic Methodologies for Novel this compound Derivatives

The synthesis of novel derivatives would leverage the synthetic route developed for the parent compound, introducing modifications at various stages. divyarasayan.org

Late-Stage Functionalization: This involves modifying the nearly complete molecule. It is an efficient way to create a library of derivatives without having to repeat the entire synthesis for each new compound.

Building Block Approach: Alternatively, different starting materials or "building blocks" can be used early in the synthesis. mdpi.com For instance, if the synthesis involves coupling two main fragments, using a modified version of one fragment would lead to a novel final product. This approach allows for significant structural diversity in the resulting analogs. frontiersin.org

Biomimetic Synthesis Approaches

Biomimetic synthesis is a strategic approach in organic chemistry that aims to replicate the natural biosynthetic pathway of a molecule in a laboratory setting. numberanalytics.comunimelb.edu.au This often leads to efficient and elegant syntheses of complex natural products by mimicking key enzymatic reactions and intermediates. epfl.chwiley-vch.de

The biosynthetic pathway of meroterpenoids, the class of compounds to which this compound belongs, often involves key cyclization reactions, such as Diels-Alder reactions, to construct the core ring systems. epfl.chresearchgate.net While the specific biosynthetic pathway for this compound has not been fully elucidated, proposed pathways for structurally related compounds can offer insights. For example, the biosynthesis of other fungal meroterpenoids has been shown to involve polyketide synthase (PKS) and terpene cyclase enzymes. rsc.org

A plausible biomimetic approach to this compound would likely involve the synthesis of a key precursor that can undergo a cascade of cyclizations to form the intricate polycyclic structure of the molecule. Such an approach was successfully used in the one-step, gram-scale synthesis of psiguadial B, another complex meroterpenoid. epfl.ch This synthesis involved a biomimetic three-component coupling reaction that formed multiple stereocenters and rings in a single step. epfl.ch Computational and experimental studies can help to propose and validate these biomimetic pathways. epfl.ch

The study of biosynthetic pathways and the application of biomimetic synthesis not only provide a means to produce these complex molecules but also offer a deeper understanding of how they are assembled in nature. drugtargetreview.comnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
This compound-D3
(-)-Apicularen A unimelb.edu.au
Psiguadial B epfl.ch
Silvestrol unimelb.edu.au
Emodin rsc.org
Chrysophanol rsc.org
Monodictyphenone rsc.org
Notoamide B researchgate.net
Versicolamide B researchgate.net
Notoamide E researchgate.net
Premalbrancheamide researchgate.net

Molecular Mechanisms of Action and Biological Interactions of Canadalisol

Investigations into Molecular Targets and Pathways

The identification of precise molecular targets is a crucial step in understanding the pharmacological profile of a compound. This involves a variety of biochemical and biophysical assays to determine how a molecule like (-)-Canadalisol interacts with specific biological macromolecules.

Protein-Ligand Interaction Studies (e.g., Binding Assays)

Protein-ligand interaction studies are fundamental to elucidating the mechanism of action of a bioactive compound. Techniques such as equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to quantify the binding affinity between a ligand and its protein target, providing key parameters like the dissociation constant (Kd). enamine.netbioivt.comchelatec.comdomainex.co.uk

Currently, there are no publicly available research findings or databases that provide specific details on protein-ligand interaction studies conducted for this compound. Therefore, its binding affinity, specificity for any protein targets, and thermodynamic binding profile remain uncharacterized.

Table 1: Protein-Ligand Binding Parameters for this compound No data is available in the scientific literature to populate this table.

Target Protein Binding Assay Method Dissociation Constant (Kd) Stoichiometry (n)

Enzyme Modulation (Inhibition or Activation) Mechanisms

Enzyme modulation, either through inhibition or activation, is a common mechanism for therapeutic agents. wikipedia.orgnih.gov Studies in this area determine a compound's effect on enzyme kinetics, identifying whether it acts as a competitive, non-competitive, or allosteric modulator. nih.govbiorxiv.org

Specific research detailing the effects of this compound on any particular enzyme is not present in the available scientific literature. It is unknown whether this compound can inhibit or activate key enzymes involved in physiological or pathological pathways.

Table 2: Enzyme Modulation Activity of this compound No data is available in the scientific literature to populate this table.

Target Enzyme Effect (Inhibition/Activation) IC50 / EC50 Mechanism of Action

Receptor Binding and Activation Studies

Receptor binding assays, often using radiolabeled ligands, are employed to identify which cellular receptors a compound interacts with and to quantify its binding affinity (Ki). nih.govoncodesign-services.comumich.edu These studies clarify whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific receptor.

As of the current date, no receptor binding studies for this compound have been published. Consequently, its potential targets within the vast families of receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, have not been identified.

Cellular Pathway Modulation and Signal Transduction

Effects on Intracellular Signaling Cascades

Many drugs exert their effects by modulating intracellular signaling cascades, such as the MAP kinase or NF-κB pathways. researchgate.netyoutube.comembopress.org This modulation can alter cellular processes like proliferation, inflammation, and apoptosis.

There is currently no published research on the effects of this compound on any known intracellular signaling cascades. Studies are needed to determine if this compound can influence key signaling proteins like kinases or phosphatases.

Modulation of Gene Expression and Protein Synthesis

Bioactive compounds can alter cell function by modulating the expression of specific genes and, consequently, the synthesis of proteins. atdbio.comnih.govalloprof.qc.cawikipedia.org This can be measured by techniques such as quantitative PCR (qPCR) and western blotting.

The effect of this compound on gene expression and protein synthesis has not been documented in the scientific literature. It is unknown whether it can act as a modulator of transcription factors or interfere with the translational machinery of the cell. nih.govelifesciences.orgfrontiersin.org

Table 3: Modulation of Gene and Protein Expression by this compound No data is available in the scientific literature to populate this table.

Target Gene/Protein Cell Type Method Result (Fold Change)

Table of Mentioned Compounds

Compound Name

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These studies typically involve synthesizing and testing a series of related compounds to identify the chemical moieties, or "pharmacophores," that are crucial for the desired biological effect. slideshare.net The process aims to build a correlation between the structural or physicochemical properties of molecules and their biological activities. scienceforecastoa.comsysrevpharm.org Unfortunately, no published SAR studies specifically focused on this compound could be located.

Elucidating Key Structural Features for Biological Activity

Without experimental data from SAR studies, it is not possible to elucidate the key structural features of this compound that are essential for any potential biological activity. Such an analysis would require comparative data from a range of structurally similar molecules and their corresponding biological activities.

Molecular Modeling and Docking Simulations for Target Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a protein target at the atomic level. nih.govyoutube.com These in silico methods can provide insights into the binding affinity and mode of interaction, guiding further experimental research. nih.govnih.gov The process involves creating a three-dimensional model of the target protein and computationally "docking" the ligand into the binding site to assess the stability of the resulting complex. youtube.comnih.gov However, no molecular modeling or docking simulation studies specifically investigating this compound have been reported in the available literature.

Advanced Research Applications of Canadalisol in Chemical Biology

Utilization in Chemical Probe Development for Biological System Interrogation

Currently, there is no published research describing the development of (-)-Canadalisol into a chemical probe.

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of specific proteins or pathways within a cellular or organismal context. chemsrc.comchemicalbook.com The development of a natural product like this compound into a chemical probe would be a critical step in elucidating its mechanism of action and validating its molecular target(s). The process generally involves iterative cycles of chemical synthesis and biological testing to optimize potency and selectivity.

A key characteristic of a high-quality chemical probe is its defined interaction with its target, which can be covalent or non-covalent. For a probe to be effective, it should exhibit high potency (typically with an in-vitro IC50, Ki, or Kd of less than 100 nM) and significant selectivity (often defined as >30-fold against other members of the same protein family). chemsrc.com Furthermore, a chemical probe should demonstrate target engagement in a cellular context at a reasonable concentration (e.g., <1 µM). chemsrc.com To confirm that the observed biological effects are due to the probe's interaction with its intended target, an inactive analogue is often developed. This control compound is structurally similar to the active probe but lacks the specific functionality required for target binding. chemsrc.com

Should this compound be found to possess a specific biological activity, its scaffold could serve as a starting point for a medicinal chemistry campaign. Derivatives would be synthesized to explore the structure-activity relationship (SAR), aiming to create a potent and selective modulator of its target. Such a probe would be an invaluable tool for interrogating the biological system influenced by this compound.

Table 1: Illustrative Criteria for a High-Quality Chemical Probe

This table outlines the general parameters used to evaluate and validate a chemical probe, which would be applicable in the hypothetical development of a probe from this compound.

Parameter Ideal Characteristic Rationale
Potency In vitro IC50/Ki/Kd < 100 nMEnsures the probe can be used at low concentrations, minimizing off-target effects.
Selectivity >30-fold over related family membersConfirms that the biological effect is due to modulation of the intended target.
Cellular Activity EC50 < 1 µMDemonstrates the ability to cross cell membranes and engage the target in a biological system.
Mechanism of Action Known and validatedUnderstanding how the probe interacts with its target is crucial for interpreting results.
Inactive Control Structurally similar, >100-fold weakerUsed to distinguish target-specific effects from non-specific or off-target effects.

Application in Biochemical Pathway Elucidation and Enzyme Mechanism Studies

There is no specific information in the scientific literature regarding the use of this compound for elucidating biochemical pathways or studying enzyme mechanisms.

Natural products often act by inhibiting specific enzymes or modulating steps within a biochemical pathway. wikipedia.org If this compound were found to have a consistent and measurable effect on a cellular process, it could be used as a tool to dissect the underlying biochemical cascade. Metabolic pathways, which are series of enzyme-catalyzed reactions, are fundamental to cellular function, and inhibitors are critical for studying them. nih.govnih.gov

For example, if treating cells with this compound led to the accumulation of a specific metabolite, it would suggest that the compound inhibits an enzyme downstream of that metabolite. By identifying the accumulated substance through techniques like mass spectrometry or NMR spectroscopy, researchers could pinpoint the specific enzymatic step being blocked. chemsrc.com

Furthermore, in enzyme mechanism studies, inhibitors are essential tools. They can be used in kinetic analyses to understand how an enzyme functions. For instance, determining whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor can provide insights into whether it binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. Suicide inhibitors, which bind covalently and irreversibly to an enzyme's active site, are particularly powerful for identifying and characterizing the catalytic residues of an enzyme. The theoretical application of this compound in this area would depend entirely on its ability to specifically and potently inhibit a particular enzyme.

Role in Natural Product Library Development for High-Throughput Screening

While this compound may be included in various chemical libraries, there are no specific reports detailing its role in the strategic development of a natural product library for high-throughput screening (HTS).

Natural product libraries are curated collections of purified natural compounds used in HTS campaigns to identify new "hits"—molecules that show activity against a biological target of interest. These libraries are highly valued because natural products often possess unique chemical scaffolds and high structural complexity, offering a chemical diversity that is distinct from synthetic compound libraries.

The inclusion of a novel alkaloid like this compound in a natural product library would enhance its diversity. HTS uses automated robotics to test thousands or even millions of compounds in parallel against a specific biological assay, such as an enzyme inhibition or a cell-based reporter assay. The goal is to rapidly identify compounds that modulate the target in a desired manner.

A natural product like this compound would be added to a library, typically dissolved in a solvent like DMSO, and arrayed in microtiter plates. Its performance in a screen would be evaluated based on the assay signal. A confirmed "hit" could then become a starting point for a drug discovery program.

Table 2: Example of a Natural Product Library Plate Layout for HTS

This table illustrates a simplified 96-well plate format that could be used in a high-throughput screen, hypothetically including this compound.

1 2 3 ... 11 12
A Positive ControlCompound A2Compound A3...Compound A11Negative Control
B Positive ControlCompound B2Compound B3...Compound B11Negative Control
C Positive ControlCompound C2Compound C3...This compound Negative Control
... ..................
H Positive ControlCompound H2Compound H3...Compound H11Negative Control

Contribution to Understanding Alkaloid Chemistry and Biosynthetic Logic

There is a lack of published research on the biosynthesis of this compound and its contribution to the broader understanding of alkaloid chemistry.

Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds, often with complex heterocyclic ring systems. The study of their biosynthesis—the multi-step enzymatic pathways that create them from simple precursors like amino acids—is a major field in chemical biology. Elucidating these pathways provides fundamental insights into how nature builds molecular complexity.

Research in this area typically involves a combination of techniques. Isotopic labeling studies, for example, can trace the incorporation of precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids) into the final alkaloid structure, revealing the origin of its atoms. Concurrently, genomic and transcriptomic analyses of the producing organism can identify gene clusters that encode the biosynthetic enzymes. Targeted gene knockouts or heterologous expression of candidate genes in a host organism like E. coli or yeast can then be used to confirm the function of each enzyme in the pathway.

If the organism that produces this compound were identified, a similar research program could be initiated. Understanding its biosynthetic pathway could reveal novel enzymatic reactions or a new variation of a known biosynthetic theme, thereby expanding our knowledge of alkaloid biosynthesis. This knowledge could also enable the engineered production of this compound or novel analogues through synthetic biology approaches.

Development as a Reference Standard in Analytical Chemistry

Currently, this compound is not widely available as a certified reference standard from major suppliers. While it may be offered by some chemical vendors, it does not have the status of a primary analytical standard.

An analytical reference standard is a highly purified and well-characterized compound used for qualitative identification and quantitative analysis. These standards are crucial for ensuring the accuracy and reliability of analytical measurements in various fields, including pharmaceutical quality control, food safety, and metabolic research.

For a compound like this compound to be developed as a reference standard, it would need to be rigorously purified, and its identity and purity would be confirmed through a battery of analytical techniques. These typically include:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Chromatographic methods (e.g., HPLC, GC) to assess purity.

Quantitative NMR (qNMR) or other methods to assign a precise concentration or potency.

Once certified, a reference standard for this compound would be essential for any research involving its quantification, such as in pharmacokinetic studies, analysis of its concentration in natural sources, or as a quality control standard for its synthetic batches.

Q & A

Q. How should conflicting literature on this compound’s mechanism of action be addressed in a manuscript’s discussion section?

  • Methodological Answer :
  • Systematically compare methodologies (e.g., assay types, model systems) to identify sources of divergence .
  • Propose follow-up experiments (e.g., kinetic binding assays or in vivo models ) to resolve ambiguities .
  • Cite contradictory studies transparently, avoiding dismissive language .

Ethical & Collaborative Considerations

Q. What steps ensure ethical compliance when sharing this compound samples with external collaborators?

  • Methodological Answer :
  • Draft Material Transfer Agreements (MTAs) specifying usage limits and intellectual property terms .
  • Provide detailed handling protocols (e.g., storage at -80°C, light-sensitive packaging) to prevent degradation .

Q. How can interdisciplinary teams align on this compound research objectives while minimizing bias?

  • Methodological Answer :
  • Conduct pre-study meetings to define shared hypotheses and success metrics using frameworks like PICO .
  • Assign blinded analysis roles (e.g., separate teams for synthesis and bioactivity testing) .

Tables for Key Data Presentation

Parameter Recommended Technique Validation Criteria Reference
Enantiomeric PurityChiral HPLC≥99% ee, confirmed by CD
Thermal StabilityTGA/DSCDecomposition onset >150°C
Target EngagementSurface Plasmon Resonance (SPR)KD ≤ 1 µM, sigmoidal binding curves

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.